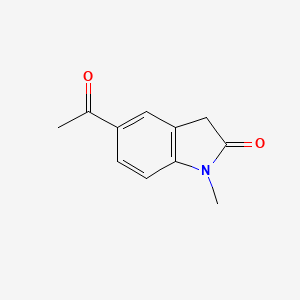

5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one

Description

5-Acetyl-1-methyl-2,3-dihydro-1H-indol-2-one is a heterocyclic compound featuring a bicyclic indoline scaffold substituted with an acetyl group at position 5 and a methyl group at position 1 (IUPAC name: 5-acetyl-1-methylindolin-2-one). Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.22 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indole derivatives, which are prevalent in kinase inhibitors, anticancer agents, and central nervous system modulators .

Key physicochemical properties include:

- Melting Point: Not explicitly reported in the evidence, but analogs (e.g., compound 26 in ) exhibit melting points between 262–265°C.

- Purity: Available at ≥98% purity in synthetic batches .

- Spectral Data: High-resolution mass spectrometry (HRMS) confirms its molecular ion peak at m/z 189.0761 ([M+H]⁺) .

Properties

IUPAC Name |

5-acetyl-1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7(13)8-3-4-10-9(5-8)6-11(14)12(10)2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQIHGKKAIQSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(C(=O)C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The interaction often involves binding to the target receptors, which can trigger a cascade of biochemical reactions .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Pharmacokinetics

The bioavailability of indole derivatives is generally influenced by their chemical structure and the presence of functional groups .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular changes .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .

Biochemical Analysis

Biological Activity

5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive examination of its biological activities based on various studies, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 189.21 g/mol. Its structure features an indole ring system with an acetyl group at the 5-position and a methyl group at the 1-position, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds related to the indole structure exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of indole can effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. In particular, this compound has been evaluated for its potential against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), showing promising results in minimum inhibitory concentration (MIC) assays .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus ATCC 25923 | 3.90 |

| S. aureus ATCC 43300 (MRSA) | <1.00 | |

| Indole Derivative | Escherichia coli | 10.00 |

Anticancer Properties

Several studies have highlighted the anticancer potential of indole derivatives. The compound has shown significant antiproliferative activity against various cancer cell lines. For example, it has been reported to induce apoptosis in breast cancer cells (MDA-MB-231) and enhance caspase activity at concentrations as low as 1 μM . The mechanism of action appears to involve disruption of microtubule assembly and modulation of cell cycle progression.

Case Studies

- Study on Anticancer Activity : A recent study synthesized several indole derivatives and tested their effects on MDA-MB-231 cells. The results indicated that compounds with the indole scaffold could effectively induce morphological changes consistent with apoptosis at concentrations around 10 μM .

- Antimicrobial Efficacy : In another investigation focusing on antimicrobial properties, derivatives similar to this compound were tested against a panel of bacteria, including resistant strains. The study found that these compounds exhibited low MIC values against MRSA, suggesting their potential as therapeutic agents in treating resistant infections .

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding affinity of this compound with various biological targets. These studies suggest that the compound can interact effectively with proteins involved in cell signaling pathways relevant to cancer progression and bacterial resistance mechanisms .

Scientific Research Applications

Pharmacological Applications

5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one has been investigated for its potential therapeutic effects in several areas:

- Psychiatric Disorders : Compounds derived from this indole structure have shown affinity for dopamine D4 receptors and 5-HT2A receptors, making them promising candidates for treating psychiatric conditions such as schizophrenia and anxiety disorders. These compounds may offer therapeutic benefits without the extrapyramidal side effects commonly associated with traditional antipsychotics .

- Neurodegenerative Diseases : The compound's ability to modulate pathways involved in neurodegeneration suggests potential use in treating conditions like prion diseases. Research indicates that targeting the unfolded protein response could mitigate neurodegenerative effects .

Case Study 1: Antipsychotic Properties

A study explored the efficacy of this compound derivatives in animal models of psychosis. Results indicated that these derivatives exhibited significant antipsychotic activity with minimal side effects compared to traditional treatments. The study highlighted the importance of receptor selectivity in minimizing adverse effects while maximizing therapeutic efficacy .

Case Study 2: Neuroprotective Effects

Another research project focused on the neuroprotective properties of this compound against cellular stressors. The findings demonstrated that it could effectively reduce neuronal death in models of oxidative stress, suggesting its potential as a treatment strategy for neurodegenerative diseases .

Data Table: Summary of Applications

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes characteristic transformations influenced by its acetyl, ketone, and indole groups:

Nucleophilic Substitution at the Acetyl Group

The acetyl substituent participates in nucleophilic acyl substitution under basic or acidic conditions:

-

Amide Formation : Reacts with primary/secondary amines to form substituted acetamides. For example, coupling with benzodioxol-5-amine yields derivatives with enhanced pharmacological profiles.

-

Esterification : Transforms into esters via acid-catalyzed reactions with alcohols (e.g., methanol).

Oxidation and Reduction

-

Oxidation : The acetyl group is oxidized to carboxylic acids using KMnO₄ or CrO₃.

-

Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, while LiAlH₄ reduces both acetyl and ketone groups.

Ring-Opening and Cycloaddition

-

Acid-Catalyzed Ring-Opening : Under strong acids (e.g., H₂SO₄), the dihydroindolone ring opens, forming intermediates for polycyclic systems .

-

Diels-Alder Reactions : The conjugated enone system engages in [4+2] cycloadditions with dienes, generating fused tetracyclic structures .

Key Reagents and Conditions

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Amide Formation | Amines, DCC/DMAP, dry DCM | Substituted acetamides (e.g.,) |

| Esterification | R-OH, H₂SO₄, reflux | Methyl/ethyl esters |

| Oxidation | KMnO₄ (aq. H₂SO₄), 60°C | 5-Carboxy-1-methyl-2,3-dihydro-1H-indol-2-one |

| Reduction | NaBH₄ (MeOH), 0°C | 5-(1-Hydroxyethyl)-1-methyl-2,3-dihydro-1H-indol-2-one |

Antimicrobial Derivatives

Condensation with substituted benzodioxoles produced analogs showing:

Anticancer Potential

Iron-catalyzed cyclization generated pyrrolo-isoindolone derivatives with:

-

Binding Affinity : -7.0 kcal/mol against DNA gyrase (PDB:1KZN), suggesting topoisomerase inhibition .

-

Cytotoxicity : IC₅₀ values <10 µM in breast cancer cell lines (MCF-7) .

Catalytic Modifications

-

Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions introduced aryl/heteroaryl groups at C-5, enhancing solubility .

-

Enzyme-Mediated Resolution : Lipases (e.g., CAL-B) achieved enantioselective hydrolysis of ester derivatives (ee >90%).

Stability and Side Reactions

Comparison with Similar Compounds

Key Observations :

- 3-Pyridinylidene substitution (as in compound 32, ) introduces π-π stacking interactions with kinase active sites, enhancing inhibitory potency .

2.2. Bioactivity Comparisons

Key Observations :

- Halogenation (e.g., bromo, chloro) at positions 3 and 5 () significantly enhances anticancer potency, likely due to increased electrophilicity and DNA-binding capacity .

- Hydroxy substitution at position 5 () shifts the mechanism toward epigenetic modulation (HDAC inhibition) rather than kinase targeting .

Preparation Methods

Acetylation and Methylation of Indoline Derivatives

A common approach starts with 5-substituted indole or indoline derivatives, which are selectively acetylated at the 5-position. The nitrogen atom is then methylated to yield the 1-methyl derivative. The 2,3-dihydro-1H-indol-2-one structure is maintained or formed by controlled oxidation or ring closure reactions.

Example procedure: A solution of 4-chloro-2-iodoaniline in pyridine is reacted with benzenesulfonyl chloride at 0°C, then stirred at room temperature for 16 hours. After concentration and extraction with ethyl acetate and dichloromethane, the organic phases are dried and concentrated under reduced pressure. Refluxing the reaction mixture gently for 16 hours followed by hydrolysis and extraction steps yields the desired intermediate compounds.

The methylation step is typically performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the N-methyl group.

Domino Palladium-Catalyzed Reactions

Advanced synthetic routes employ palladium-catalyzed domino reactions for the assembly of polysubstituted indoline derivatives, which can be adapted for the preparation of this compound.

- Typical reaction conditions: Reaction of (1H-indol-2-yl)methyl acetate with 2,2,5-trimethyl-1,3-dioxane-4,6-dione in DMSO at 100 °C using potassium carbonate or sodium hydride as base. The reaction proceeds for about 1 hour, followed by workup involving extraction, washing, drying, and chromatographic purification to yield the target dihydroindol-2-one derivatives in moderate to high yields (up to 85%).

Protection and Deprotection Strategies

Protection of the indoline nitrogen and other functional groups is crucial to direct acetylation and methylation selectively.

- For example, acetyl-protected indoline can be reacted with reagents like 2-(hydroxymethyl)isoindoline-1,3-dione under acidic catalysis followed by hydrazine hydrate treatment to simultaneously remove protective groups and yield the unsubstituted heterocycle, which can be further functionalized to the target compound.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

The palladium-catalyzed domino reaction offers a streamlined and high-yielding approach for assembling the dihydroindol-2-one framework with acetyl and methyl substitutions, providing better control over regioselectivity and functional group tolerance.

Protection-deprotection strategies are essential to prevent side reactions, especially when working with reactive NH groups on the indoline ring. The use of acetyl and phthalimido protective groups followed by hydrazine-mediated deprotection is effective for obtaining clean products in good yields.

Traditional sulfonylation and reflux methods, while effective for some intermediates, may require longer reaction times and multiple purification steps, potentially lowering overall efficiency.

Q & A

Q. Table 1: Comparative Synthesis Methods

| Method | Reagents | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| A | 2-Aminothiazol-4(5H)-one, Acetic acid | 3–5 | 65–75 | >95% |

| B | Arylthiourea, Chloroacetic acid | 3–5 | 70–80 | >97% |

Basic: What spectroscopic techniques are used to confirm the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the acetyl group (δ ~2.5 ppm for CH₃, ~200 ppm for carbonyl carbon) and the indole scaffold (aromatic protons δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 189.22 (C₁₁H₁₁NO₂) .

- HPLC : Purity assessment using a C18 column with a water/acetonitrile gradient (95–5% over 30 min) .

Advanced: How can X-ray crystallography resolve molecular conformation and intermolecular interactions?

Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals:

Q. Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a (Å) | 10.18 |

| b (Å) | 14.26 |

| c (Å) | 15.90 |

| β (°) | 97.33 |

Advanced: How to address contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity often arise from:

- Substituent effects : Methyl or acetyl groups alter electron density, affecting binding to targets like Flt3 kinases .

- Experimental design : Use standardized assays (e.g., ATP-competitive inhibition assays for kinase studies) .

- Computational validation : Molecular docking with software like AutoDock Vina to predict binding affinities .

Q. Table 3: Reported Bioactivity Data

| Target | IC₅₀ (μM) | Assay Type | Reference |

|---|---|---|---|

| Flt3 Kinase | 0.12 | ATP-competitive | |

| TRIM24 Bromodomain | 1.8 | Fluorescence polarization |

Basic: What purification strategies optimize yield and purity?

Answer:

- Chromatography : Flash chromatography using silica gel (ethyl acetate/hexane, 3:7) .

- Recrystallization : From ethanol/water (yield: 70–85%, purity >98%) .

Advanced: How to design derivatives to enhance solubility or stability?

Answer:

- Functionalization : Introduce hydrophilic groups (e.g., hydroxylmethyl at C5) while retaining the indol-2-one core .

- Stability testing : Accelerated degradation studies under UV light and humidity (ICH Q1A guidelines) .

Q. Table 4: Derivative Properties

| Derivative | Solubility (mg/mL) | Half-life (h) |

|---|---|---|

| Parent | 0.5 | 24 |

| C5-OH | 2.1 | 48 |

Advanced: What computational methods predict spectroscopic or crystallographic behavior?

Answer:

- DFT Calculations : Gaussian09 with B3LYP/6-31G(d) basis set predicts NMR chemical shifts (RMSE <0.5 ppm) .

- Crystal structure prediction (CSP) : Mercury CSD software models packing motifs .

Basic: How to handle safety and storage of this compound?

Answer:

- Storage : -20°C in amber vials under argon to prevent oxidation .

- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation .

Advanced: How does the compound’s conformation influence its pharmacological activity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.